Oxazepam glucuronide is a significant metabolite of oxazepam, which is a benzodiazepine commonly prescribed for the treatment of anxiety, insomnia, and alcohol withdrawal symptoms. As an O-glucuronide, it is formed through the conjugation of glucuronic acid to oxazepam via the enzymatic action of UDP-glucuronosyltransferase. This metabolic process plays a crucial role in the detoxification and elimination of oxazepam from the body, enhancing its solubility in water and facilitating renal excretion .
Chemically, oxazepam glucuronide belongs to the class of organic compounds known as O-glucuronides. These compounds are characterized by an O-glycosidic bond linking the aglycone (in this case, oxazepam) to a glucuronic acid moiety . Its chemical formula is , and it has a molecular weight of approximately 432.84 g/mol .
Oxazepam glucuronide features a complex structure that includes a benzodiazepine core linked to a glucuronic acid unit. The structural formula can be represented as follows:
The compound exhibits stereoisomerism due to the presence of multiple chiral centers in both oxazepam and glucuronic acid. The stereochemistry plays a significant role in its pharmacokinetics and interactions within biological systems .
Oxazepam glucuronide has several important applications in scientific research:
Glucuronidation represents a critical Phase II metabolic pathway catalyzed by uridine diphosphate-glucuronosyltransferase (UGT) enzymes. This process conjugates glucuronic acid to lipophilic compounds, transforming them into water-soluble metabolites for efficient renal or biliary excretion. The reaction requires UDP-glucuronic acid (UDPGA) as a cofactor and occurs primarily in hepatocytes, though extrahepatic tissues (e.g., kidneys, intestines) contribute significantly. UGT enzymes are classified into families (UGT1A, UGT2B) with distinct but overlapping substrate specificities. Genetic polymorphisms in UGT genes (e.g., UGT2B15 D85Y) profoundly impact enzymatic efficiency, contributing to interindividual pharmacokinetic variability observed across populations [1] [4].
Oxazepam, a 3-hydroxybenzodiazepine, serves as an exemplary probe for glucuronidation studies due to its stereoselective metabolism and minimal oxidative biotransformation. Administered as a racemate, it contains chiral R(-) and S(+) enantiomers with identical chemical properties but distinct metabolic fates. The 3-hydroxy group provides the exclusive site for glucuronide conjugation, yielding diastereomeric metabolites: S-oxazepam glucuronide and R-oxazepam glucuronide. This stereoselectivity enables researchers to dissect isoform-specific UGT activities without interference from Phase I metabolism. Pharmacokinetic studies demonstrate that S-oxazepam glucuronidation predominates in vivo, with urinary S/R metabolite ratios averaging 3.9 ± 0.8 in humans [1] [8].
Table 1: UGT Isoforms Catalyzing Oxazepam Glucuronidation
Enantiomer | Primary UGT Isoform | Secondary UGT Isoforms | Apparent Km (μM) | Relative Activity |
---|---|---|---|---|
S-Oxazepam | UGT2B15 | UGT2B7 (minor) | 180 ± 20 | High (Vmax: 202.6 nmol/min/mg) |
R-Oxazepam | UGT2B7 | UGT1A9 | 220 ± 20 | Moderate (Vmax: 55.4 nmol/min/mg) |
Oxazepam glucuronide represents the major inactivation pathway for oxazepam and several precursor benzodiazepines (e.g., diazepam, temazepam). Unlike the pharmacologically active parent compound, oxazepam glucuronide lacks affinity for GABAA receptors, rendering it therapeutically inert. This conjugation reaction significantly shortens oxazepam’s half-life from >20 hours (if unconjugated) to 6–9 hours. The metabolite’s rapid renal clearance (occurring within 48 hours post-administration) minimizes accumulation risk, particularly in vulnerable populations. Clinically, oxazepam glucuronide serves as a biomarker for UGT activity, with its plasma clearance strongly correlating (rs = 0.90) with the S/R glucuronide ratio in urine [1] [5] [9].
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13836-61-8
CAS No.: 13568-33-7
CAS No.: 50875-10-0
CAS No.: 32338-15-1